molecular formula C13H14O8 B1286631 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid CAS No. 89662-01-1

3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid

Cat. No.: B1286631
CAS No.: 89662-01-1
M. Wt: 298.24 g/mol
InChI Key: DHHVLIHNTRXLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid is an organic compound with the molecular formula C13H14O8. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by ethoxycarbonyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]- typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 3,4-dihydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]- can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reagents, maintaining precise temperature control, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

    Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid has diverse applications in scientific research due to its unique properties:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]- involves its interaction with various molecular targets. The ethoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in determining the compound’s effects in biological systems and its utility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid is unique due to the presence of two ethoxycarbonyl groups, which impart distinct chemical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in esterification and substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3,4-bis(ethoxycarbonyloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O8/c1-3-18-12(16)20-9-6-5-8(11(14)15)7-10(9)21-13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHVLIHNTRXLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603308
Record name 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89662-01-1
Record name 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.